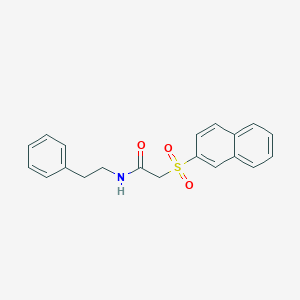![molecular formula C15H16FN3OS B277229 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion and decreased blood glucose levels.
Mécanisme D'action
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden works by inhibiting the SGLT2 protein in the kidney, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this protein, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden increases the excretion of glucose in the urine, leading to decreased blood glucose levels.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been shown to improve glycemic control in patients with type 2 diabetes mellitus, as well as reduce body weight and blood pressure. The drug has also been associated with a reduction in cardiovascular events, including heart failure hospitalization and cardiovascular death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that the drug may not be suitable for all types of experiments, as its effects are specific to the treatment of type 2 diabetes mellitus and related metabolic disorders.
Orientations Futures
Future research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden may focus on its potential use in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, the drug may be investigated for its cardiovascular benefits in other patient populations, such as those with heart failure or chronic kidney disease. Finally, future studies may aim to identify biomarkers or genetic factors that predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden treatment.
Méthodes De Synthèse
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden is synthesized by a multi-step process involving the reaction of 2,4,6-trimethylpyrimidine with 4-fluoroaniline to produce 4-fluoro-N-(2,4,6-trimethylpyrimidin-5-yl)aniline. This intermediate is then reacted with 3-bromopropanoic acid to produce 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide.
Applications De Recherche Scientifique
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. The drug has also been investigated for its potential in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been studied for its cardiovascular benefits, including the reduction of heart failure hospitalization and cardiovascular death.
Propriétés
Nom du produit |
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide |
|---|---|
Formule moléculaire |
C15H16FN3OS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Clé InChI |
MEVNFKRQWFXSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
SMILES canonique |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
Solubilité |
45.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)